MMPP acts as a mild and efficient oxidant in various organic syntheses. Its key advantages include:
Researchers have successfully employed MMPP in the oxidation of various organic compounds, including:
MMPP exhibits potent broad-spectrum antimicrobial activity against bacteria, yeasts, and even bacterial spores . This makes it a potential candidate for:
Beyond the aforementioned key areas, MMPP finds applications in various other research fields, including:
Magnesium monoperoxyphthalate hexahydrate is a water-soluble organic peroxide with the chemical formula and a molecular weight of approximately 494.64 g/mol. It is primarily utilized as an oxidizing agent in various organic synthesis reactions, particularly in the Baeyer-Villiger oxidation, epoxidation of alkenes, and the oxidation of sulfides and amines . This compound is recognized for its stability and non-deflagrating properties, making it suitable for applications where safety is a concern .
Its effectiveness as a mild oxidizer makes it suitable for applications that require controlled oxidation without harsh conditions.
Magnesium monoperoxyphthalate hexahydrate exhibits notable biological activity, particularly as a disinfectant. It has demonstrated broad-spectrum biocidal effects, including the ability to inactivate bacterial endospores. This property makes it valuable for use in surface disinfectants and as an active ingredient in oral hygiene products like mouthwashes and toothpaste . Its compatibility with various materials, including plastics and rubber, allows for its application in healthcare settings where sensitive equipment is used .
The synthesis of magnesium monoperoxyphthalate hexahydrate typically involves the reaction of phthalic anhydride with hydrogen peroxide in the presence of magnesium salts. The general steps include:
This method allows for the production of high-purity magnesium monoperoxyphthalate suitable for industrial applications.
Studies on the interactions of magnesium monoperoxyphthalate hexahydrate with various substrates have shown that it can effectively oxidize a range of organic compounds. The compound's reactivity can be influenced by factors such as solvent choice (polar vs. non-polar) and the presence of phase transfer catalysts, which can enhance its efficiency in biphasic systems . Additionally, its biocidal properties have been evaluated against various microorganisms, confirming its effectiveness as a disinfectant.
Magnesium monoperoxyphthalate hexahydrate shares similarities with other peroxy acids and oxidizing agents but possesses unique characteristics that differentiate it. Below is a comparison with similar compounds:
Compound Name | Formula | Key Features |
---|---|---|
Meta-Chloroperoxybenzoic Acid | C8H7ClO3 | More widely used; higher reactivity; less stable than magnesium monoperoxyphthalate. |
Peracetic Acid | C4H6O3 | Stronger oxidizing agent; used primarily for disinfection; more corrosive. |
Hydrogen Peroxide | H2O2 | Common oxidizer; less selective; decomposes easily under light and heat. |
Magnesium monoperoxyphthalate hexahydrate stands out due to its stability, lower cost of production, and suitability for use on sensitive materials . Its unique properties make it particularly advantageous in applications requiring controlled oxidation or biocidal activity without damaging surfaces.
Magnesium monoperoxyphthalate hexahydrate represents a water-soluble peroxy acid compound with significant applications in oxidative organic chemistry [1]. The compound exists as magnesium bis(monoperoxyphthalate) hexahydrate, with the molecular formula C₁₆H₁₁MgO₁₁⁻ and a molecular weight of 403.56 g/mol [13]. The structure incorporates a magnesium cation coordinated with two monoperoxyphthalate anions, where each monoperoxyphthalate unit derives from the parent monoperoxyphthalic acid (C₈H₆O₅) with a molecular weight of 182.13 g/mol [9].
The crystal structure of magnesium monoperoxyphthalate hexahydrate features the magnesium ion in a coordination environment with the peroxyphthalate ligands [13]. The compound crystallizes with water molecules integrated into the crystal lattice, contributing to its hexahydrate designation [13]. The structural arrangement includes the characteristic peroxy functional group (-O-O-) that defines the oxidative properties of the compound [1].
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₁MgO₁₁⁻ |
Molecular Weight | 403.56 g/mol |
Chemical Abstract Service Number | 84665-66-7 |
Melting Point | 93°C (decomposition) |
Magnesium monoperoxyphthalate hexahydrate exhibits distinct physical characteristics that influence its practical applications [13]. The compound appears as white to off-white granules or solid material with excellent water solubility [13]. The melting point occurs at 93°C with decomposition, indicating thermal instability beyond this temperature [13].
The solubility profile demonstrates exceptional water solubility, distinguishing it from other peroxy acids such as meta-chloroperoxybenzoic acid that exhibit limited aqueous solubility [1]. The compound also shows solubility in dimethyl sulfoxide and methanol, expanding its utility in various solvent systems [13]. Storage requirements specify sealed containers in dry conditions at room temperature to maintain stability [13].
Thermal stability analysis reveals that magnesium monoperoxyphthalate hexahydrate decomposes at its melting point, consistent with the general behavior of organic peroxides that possess weak oxygen-oxygen bonds [27] [28]. The decomposition process involves the cleavage of the peroxy bond, which has a characteristic bond dissociation energy of 20 to 50 kcal mol⁻¹ for organic peroxides [28].
Physical Property | Specification |
---|---|
Appearance | White to off-white solid |
Melting Point | 93°C (with decomposition) |
Water Solubility | Highly soluble |
Organic Solvent Solubility | Soluble in dimethyl sulfoxide, methanol |
Storage Temperature | Room temperature, sealed, dry conditions |
The analytical characterization of magnesium monoperoxyphthalate hexahydrate relies on multiple spectroscopic and analytical techniques that confirm its structure and purity [13]. The compound demonstrates characteristic spectroscopic features associated with the peroxyphthalate functional groups and the magnesium coordination environment [5].
Infrared spectroscopy reveals absorption bands characteristic of the peroxy functional group and the aromatic phthalate structure [5]. The presence of coordinated water molecules in the hexahydrate form contributes additional vibrational modes in the infrared spectrum [13]. Nuclear magnetic resonance spectroscopy provides structural confirmation through the observation of aromatic proton signals and the absence of signals from the peroxy oxygen atoms [5].
High-performance liquid chromatography serves as the primary analytical method for purity determination and quantitative analysis [13]. The chromatographic separation allows for the identification of the active peroxyphthalate component and any degradation products that may form during storage [13]. The International Union of Pure and Applied Chemistry identifier WWOYCMCZTZTIGU-UHFFFAOYSA-L provides a unique structural descriptor for database searches and compound identification [13].
Analytical Method | Application |
---|---|
High-Performance Liquid Chromatography | Purity analysis and quantification |
Infrared Spectroscopy | Functional group identification |
Nuclear Magnetic Resonance | Structural confirmation |
Mass Spectrometry | Molecular weight verification |
The comparison between magnesium monoperoxyphthalate hexahydrate and meta-chloroperoxybenzoic acid reveals significant differences in physical properties, reactivity, and practical applications [1] [15]. Meta-chloroperoxybenzoic acid, with the molecular formula C₇H₅ClO₃ and molecular weight of 172.57 g/mol, represents the most widely used peroxy acid in organic synthesis [15] [17].
Solubility characteristics demonstrate a fundamental distinction between these compounds, with magnesium monoperoxyphthalate hexahydrate exhibiting excellent water solubility while meta-chloroperoxybenzoic acid remains almost insoluble in water but soluble in organic solvents such as ethanol, ethers, chloroform, and dichloroethane [1] [17]. The melting point of meta-chloroperoxybenzoic acid ranges from 69-71°C to 92-94°C depending on purity, compared to the 93°C decomposition temperature of magnesium monoperoxyphthalate hexahydrate [17] [18] [13].
Stability profiles show that magnesium monoperoxyphthalate hexahydrate offers increased stability compared to meta-chloroperoxybenzoic acid [1]. Meta-chloroperoxybenzoic acid demonstrates thermal sensitivity and potential explosive properties as a pure solid, requiring commercial distribution as mixtures containing 70-75% active compound with meta-chlorobenzoic acid and water for safety [15] [17]. The annual decomposition rate of meta-chloroperoxybenzoic acid remains less than 1% at room temperature, but acceleration occurs in liquid states [17].
Cost considerations favor magnesium monoperoxyphthalate hexahydrate due to lower production costs compared to meta-chloroperoxybenzoic acid [1]. The reaction byproducts also differ significantly, with magnesium monoperoxyphthalate producing water-soluble magnesium phthalate that facilitates easier workup procedures, while meta-chloroperoxybenzoic acid generates meta-chlorobenzoic acid requiring organic solvent extraction [1] [5].
Comparison Parameter | Magnesium Monoperoxyphthalate Hexahydrate | Meta-Chloroperoxybenzoic Acid |
---|---|---|
Molecular Formula | C₁₆H₁₁MgO₁₁⁻ | C₇H₅ClO₃ |
Molecular Weight | 403.56 g/mol | 172.57 g/mol |
Water Solubility | Highly soluble | Almost insoluble |
Melting Point | 93°C (decomposition) | 69-94°C |
Commercial Purity | High purity available | 70-75% mixtures for safety |
Stability | Enhanced stability | Thermally sensitive |
Production Cost | Lower | Higher |
Reaction Byproducts | Water-soluble magnesium phthalate | Organic-soluble meta-chlorobenzoic acid |
The synthesis of magnesium monoperoxyphthalate hexahydrate involves several well-established routes, each with distinct advantages and applications. The primary synthetic approach involves the reaction of phthalic anhydride with hydrogen peroxide in the presence of a magnesium base under controlled aqueous conditions [1] [2].
The most widely employed industrial method utilizes an aqueous reaction medium where phthalic anhydride reacts with hydrogen peroxide and a magnesium base to form the desired hydrated salt [1]. This process offers significant advantages including water-soluble reaction products that facilitate easy separation and purification through simple aqueous work-up procedures [3] [4]. The reaction proceeds through the formation of monoperoxyphthalic acid, which subsequently forms the magnesium salt complex with characteristic hexahydrate water content [2].
Phthalic Anhydride Specifications: The anhydride precursor requires careful selection with particle sizes ranging from 0.03 to 1.0 millimeters to control reaction kinetics [1]. Larger particle sizes result in slower reaction rates, while smaller particles may lead to uncontrolled exothermic conditions. Industrial-grade phthalic anhydride with purity exceeding 99% is essential to minimize impurities that could affect the final product quality [5].
Magnesium Base Selection: The choice of magnesium base significantly impacts both reaction efficiency and product purity. Magnesium oxide, magnesium hydroxide, and magnesium carbonate represent the preferred options due to their minimal residual base-derived contamination in the final product [1]. Magnesium oxide demonstrates particular advantages with particle sizes between 0.005 and 0.25 millimeters providing optimal dissolution kinetics [1].
Iron Content Control: A critical factor in precursor selection involves monitoring iron contamination, which must be maintained below 15×10⁻⁶ moles of iron per mole of magnesium base [1]. Higher iron concentrations catalyze hydrogen peroxide decomposition, significantly reducing product quality and active oxygen content [6].
Microwave-Assisted Synthesis: Recent developments have introduced microwave-assisted synthesis protocols that achieve complete derivatization within 10 minutes without byproduct formation [7]. This method demonstrates yields exceeding 85% with enhanced reaction efficiency compared to conventional heating methods [7].
Non-Aqueous Routes: Traditional non-aqueous synthesis employs low molecular weight aliphatic esters as solvents, facilitating product precipitation due to differential solubility characteristics [1]. While this approach offers certain processing advantages, it generally produces lower yields compared to aqueous methods [2].
Modified Industrial Routes: Specialized applications, particularly in the textile industry, have developed modified synthesis routes incorporating chelating agents such as ethylenediaminetetraacetic acid and hydroxyethylidene diphosphonic acid to enhance product effectiveness [8]. These modifications achieve maximum efficiency in bleaching applications while maintaining environmental compatibility [8].
The successful synthesis of magnesium monoperoxyphthalate hexahydrate requires precise control of multiple reaction parameters to achieve optimal yield, purity, and product consistency [1] [2].
Optimal Temperature Range: The reaction temperature must be maintained between 5°C and 25°C to prevent decomposition and ensure stable product formation [1]. The exothermic nature of the peroxidation reaction necessitates active cooling systems, particularly during industrial-scale production [1]. Temperatures exceeding 30°C lead to increased decomposition rates of both hydrogen peroxide and the formed peroxyacid, while temperatures above 40°C result in significant product degradation [1].
Heat Management Strategies: Industrial implementations employ controlled addition rates of reactants over 25 to 80 minutes to manage heat generation effectively [1]. Cooling systems utilizing circulating coolant through heat exchangers maintain temperature stability throughout the reaction period [1].
Molar Ratio Control: The anhydride to magnesium base equivalent molar ratio requires precise control between 1.5:1 and 2.5:1, with optimal performance achieved at 1.8:1 to 2.2:1 [1]. Ratios below 1.5:1 increase the tendency for peroxidic species decomposition, while ratios above 2.5:1 result in unreacted anhydride in the final product [1].
Hydrogen Peroxide Stoichiometry: The hydrogen peroxide to anhydride molar ratio should be maintained between 0.95:1 and 1.2:1 for optimal conversion efficiency [1]. A minimum ratio of 0.7:1 is required to prevent formation of undesired byproducts including diacyl peroxides and residual anhydride [1].
Water Content Management: The water to magnesium base ratio must exceed 5:1 to ensure proper crystallization and hydration of the final product [1]. The solid dried magnesium salt typically contains 5 to 8 moles of water per mole of magnesium salt, with hexahydrate formation being predominant [1].
Reaction Duration: Total reaction periods typically range from 30 to 150 minutes, comprising both reactant introduction and post-introduction reaction phases [1]. Laboratory-scale syntheses often require 30 to 150 minutes total reaction time, while industrial processes may extend to 120 to 300 minutes to ensure complete conversion [1].
Addition Rate Control: Controlled addition of solid reactants over specific timeframes prevents localized heating and ensures uniform reaction conditions. Industrial processes typically introduce reactants over 25 to 80 minutes with continuous agitation [1].
Alkaline Conditions: The reaction requires alkaline conditions provided by the magnesium base, which possesses a higher pKa than the carboxylic acid groups in the product [1]. This ensures proper salt formation and prevents premature decomposition of the peroxyacid functionality [1].
Solvent Effects: Various solvent systems have been evaluated for synthesis optimization. Ethanol demonstrates excellent performance for selenone synthesis applications, achieving 94% yield compared to 68% yield with meta-chloroperoxybenzoic acid in dichloromethane [9]. Tetrahydrofuran requires addition of dipotassium hydrogen phosphate as a base to achieve satisfactory yields [9].
The transition from laboratory to industrial-scale production of magnesium monoperoxyphthalate hexahydrate presents numerous technical and economic challenges that require systematic approaches for resolution [1].
Challenge Identification: Iron contamination represents the most significant industrial production challenge, as free iron catalyzes hydrogen peroxide decomposition and peroxyacid degradation [1]. Commercial-grade reactants, particularly magnesium bases and recycled process streams, often contain iron levels that severely impact product quality [6].
Detection Methods: Visual assessment of the aqueous phase color provides a convenient method for detecting excess iron contamination during production [1]. Quantitative analysis using inductively coupled plasma mass spectrometry enables precise monitoring of iron concentrations below the critical threshold of 45×10⁻⁶ moles per mole of magnesium base [1].
Mitigation Strategies: Implementation of chelating agents, particularly ethylenediaminetetraacetic acid at concentrations of 0.1 to 0.5%, effectively sequesters free iron and prevents its catalytic activity [1]. Alternative approaches include rigorous raw material qualification and the use of high-purity magnesium bases with certified low iron content [1].
Thermal Challenges: The highly exothermic nature of the peroxidation reaction poses significant challenges for temperature control, particularly when aqueous hydrogen peroxide solutions are completely consumed during reaction, resulting in damp solid products without continuous liquid phases [1].
Heat Removal Systems: Industrial installations require sophisticated heat removal systems including bundles of tubes with circulating cooling fluids [1]. Heat exchangers must be designed to handle the specific thermal loads generated during peak reaction periods [1].
Process Control Strategies: Gradual reactant addition over extended periods (25-80 minutes for industrial scale) combined with continuous temperature monitoring prevents thermal runaway conditions [1]. Statistical process control methods enable real-time adjustment of addition rates based on temperature feedback [1].
Scale-up Variables: Maintaining consistent product quality during scale-up requires standardization of process parameters including mixing intensity, heat transfer rates, and residence time distributions [1]. Variations in these parameters can lead to non-uniform reaction conditions and product variability [1].
Quality Control Systems: Implementation of comprehensive quality control protocols including active oxygen content determination, moisture analysis, and purity assessment ensures consistent product specifications [1]. Real-time monitoring of critical process parameters enables immediate corrective actions when deviations occur [1].
Economic Advantages: Recycling of separated mother liquor provides significant economic benefits through recovery of unreacted hydrogen peroxide, magnesium salts, and peroxyacid species [1]. This approach reduces raw material consumption and minimizes waste generation [1].
Composition Control: Successful mother liquor recycling requires continuous analysis and adjustment of composition to maintain desired stoichiometric ratios [1]. Accumulation of impurities over multiple cycles necessitates periodic purging or treatment of recycled streams [1].
Process Integration: Integration of mother liquor recycling into continuous production processes requires sophisticated control systems to maintain steady-state conditions while accommodating variations in feed composition [1].
The synthesis of magnesium monoperoxyphthalate hexahydrate incorporates several green chemistry principles that enhance environmental sustainability and reduce the ecological footprint of production processes [11] [12].
High Atom Utilization: The peroxidation reaction demonstrates excellent atom economy with the majority of reactant atoms incorporated into the final product [1]. The reaction mechanism involves direct addition of the peroxy functionality to the anhydride ring without generating significant byproducts [1].
Byproduct Recovery: The aqueous synthesis route enables recovery of reaction byproducts, particularly phthalic acid, which can be recovered in up to 85% yield through acidification of aqueous phases [9]. This approach transforms potential waste streams into valuable secondary products [9].
Mother Liquor Recycling: Implementation of mother liquor recycling systems reduces waste generation by recovering unreacted reagents and intermediate species [1]. This circular economy approach minimizes raw material consumption and environmental discharge [1].
Halogen-Free Alternative: Magnesium monoperoxyphthalate hexahydrate serves as a halogen-free alternative to meta-chloroperoxybenzoic acid, reducing environmental persistence and toxicity concerns associated with halogenated compounds [9] [11]. This substitution aligns with the green chemistry principle of designing safer chemicals [11].
Water Solubility Advantages: The water-soluble nature of the product and its decomposition products facilitates aqueous processing and eliminates the need for organic solvents in separation procedures [3] [4]. This characteristic reduces volatile organic compound emissions and simplifies waste treatment [3].
Reduced Toxicity Profile: Compared to alternative oxidizing agents, magnesium monoperoxyphthalate hexahydrate demonstrates improved safety profiles with reduced acute toxicity and environmental impact [11]. The compound exhibits minimal cytotoxic activity in the concentration range of 1 microgram per milliliter to 1 milligram per milliliter [8].
Room Temperature Processing: Many synthesis protocols operate at room temperature, significantly reducing energy requirements compared to high-temperature processes [9] [13]. Microwave-assisted synthesis further enhances energy efficiency by reducing reaction times to 10 minutes while maintaining high yields [7].
Ambient Pressure Operations: The synthesis proceeds under atmospheric pressure conditions, eliminating the need for specialized high-pressure equipment and reducing energy consumption [1] [9].
Catalytic Enhancement: The magnesium cation functions as a Lewis acid catalyst, facilitating the peroxidation reaction under mild conditions while reducing the need for additional catalytic species [1].
Biomass-Derived Feedstocks: Research initiatives explore the potential utilization of biomass-derived phthalic anhydride as a renewable feedstock for synthesis [14]. This approach would reduce dependence on petroleum-derived raw materials and enhance sustainability [14].
Bio-Compatible Processing: The aqueous synthesis route demonstrates compatibility with biological treatment systems for waste processing, enabling integration with environmentally benign waste management approaches [8].
Biodegradable Products: The magnesium salt readily decomposes to environmentally benign products including magnesium phthalate and oxygen, which pose minimal ecological risks [9]. This characteristic eliminates concerns regarding environmental persistence and bioaccumulation [9].
Reduced Carbon Footprint: The combination of room temperature processing, high atom economy, and waste minimization contributes to a significantly reduced carbon footprint compared to alternative oxidant production methods [11].
Water-Based Processing: The aqueous synthesis route eliminates volatile organic compound emissions and reduces air pollution compared to organic solvent-based processes [1] [3]. This approach aligns with green chemistry principles emphasizing the use of safer solvents [12].
Irritant